safety data sheet and toxicity profile of 4,5-diphenyl-2-propyl-1H-imidazole
safety data sheet and toxicity profile of 4,5-diphenyl-2-propyl-1H-imidazole
An In-Depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 4,5-diphenyl-2-propyl-1H-imidazole
Introduction
The primary objective of this document is to equip researchers, scientists, and drug development professionals with a foundational understanding of the potential hazards associated with 4,5-diphenyl-2-propyl-1H-imidazole and to provide a robust framework for its safe handling and for designing a comprehensive toxicological evaluation. The information herein is intended to serve as a starting point for a thorough risk assessment, which must be supplemented with empirical data as it becomes available.
Chemical Identity and Physicochemical Properties
While specific experimental data for 4,5-diphenyl-2-propyl-1H-imidazole is lacking, we can infer some of its properties based on the well-characterized analog, 4,5-diphenyl-1H-imidazole. The addition of a propyl group at the 2-position is expected to increase the lipophilicity (logP) and molecular weight.
| Property | Data for 4,5-diphenyl-1H-imidazole (CAS 668-94-0) | Predicted Impact for 4,5-diphenyl-2-propyl-1H-imidazole |
| Molecular Formula | C15H12N2[1][2] | C18H18N2 |
| Molecular Weight | 220.27 g/mol [1][2] | 262.35 g/mol |
| Appearance | Off-white crystalline solid[1] | Likely a solid at room temperature |
| Melting Point | 229-233 °C[1] | May be lower due to the flexible propyl group |
| Solubility | Data on solubility in various organic solvents is available[3] | Expected to have good solubility in organic solvents |
| Octanol/Water Partition Coefficient (logP) | Available data for the parent compound[3] | Expected to be higher (more lipophilic) |
Hazard Identification and Safety Precautions
The Globally Harmonized System (GHS) classification for the parent compound, 4,5-diphenyl-1H-imidazole, indicates potential hazards that should be considered when handling 4,5-diphenyl-2-propyl-1H-imidazole.[2]
GHS Hazard Classification (for 4,5-diphenyl-1H-imidazole):
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
Recommended Safety Precautions:
Based on the potential hazards of the imidazole scaffold and its derivatives, the following safety measures are recommended when handling 4,5-diphenyl-2-propyl-1H-imidazole:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[4][5]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.[5][6]
-
-
Handling:
-
Storage:
Toxicological Profile: An Inferential Analysis
The toxicological profile of 4,5-diphenyl-2-propyl-1H-imidazole is constructed based on data from related imidazole compounds.
Acute Toxicity
Specific LD50 (oral, dermal) and LC50 (inhalation) values for 4,5-diphenyl-2-propyl-1H-imidazole are not available. However, the parent imidazole ring is known to have moderate acute oral toxicity.[8] For instance, 1H-Imidazole has an oral LD50 in rats of approximately 970 mg/kg bw.[8] A computational study on some 2-aryl-4,5-diphenyl-1H-imidazole derivatives predicted a negative outcome for acute oral toxicity (classified as scale of III), suggesting relatively low acute toxicity for this class of compounds.[9]
Irritation and Corrosivity
As indicated by the GHS classification for 4,5-diphenyl-1H-imidazole, this class of compounds is expected to be irritating to the skin, eyes, and respiratory system.[2] The imidazole scaffold itself can cause severe skin burns and eye damage.[7][8]
Genotoxicity and Mutagenicity
A significant point of concern arises from computational predictions. A study on 2-aryl-4,5-diphenyl-1H-imidazole derivatives predicted a positive result for Ames mutagenesis, indicating a potential for the compound to be mutagenic.[9] This is a critical finding that necessitates experimental verification for 4,5-diphenyl-2-propyl-1H-imidazole.
Repeated Dose Toxicity and Target Organ Effects
Studies on the parent imidazole have shown that repeated oral exposure in rats can lead to adverse effects on the liver and kidneys, including increased organ weights and cellular hypertrophy.[8] The No Observed Adverse Effect Level (NOAEL) in a 90-day rat study was determined to be 60 mg/kg bw/day.[8] This suggests that the liver and kidneys could be potential target organs for toxicity for imidazole derivatives.
Cellular Mechanisms of Toxicity
Recent research on novel imidazole derivatives has shed light on potential mechanisms of cellular toxicity. These studies have shown that some imidazoles can induce dose-dependent cellular toxicity by:
-
Impairing Redox Balance: Promoting the production of reactive oxygen species (ROS).[10]
-
Disrupting Mitochondrial Function: Causing impairment of the mitochondrial membrane potential (MMP).[10]
These mechanisms are crucial areas of investigation for understanding the toxic potential of 4,5-diphenyl-2-propyl-1H-imidazole.
Recommended Experimental Protocols for a Comprehensive Toxicity Assessment
To address the current data gaps, a tiered approach to toxicological testing is recommended. The following are foundational assays to establish a baseline toxicity profile for 4,5-diphenyl-2-propyl-1H-imidazole.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of 4,5-diphenyl-2-propyl-1H-imidazole (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Bacterial Reverse Mutation Test (Ames Test)
This assay is crucial to experimentally verify the predicted mutagenic potential.
Methodology:
-
Strain Selection: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Mix the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer. Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.
-
Controls: Include a negative (vehicle) control and positive controls specific to each bacterial strain.
Caption: Workflow for the Ames bacterial reverse mutation test.
Conclusion
While 4,5-diphenyl-2-propyl-1H-imidazole holds potential for various applications, a thorough understanding of its safety and toxicity is paramount before its widespread use. This guide provides a foundational, albeit inferential, assessment based on the available data for structurally related compounds. The key takeaways are:
-
Handling Precautions: The compound should be handled with care, assuming it is an irritant to the skin, eyes, and respiratory system. Appropriate PPE is essential.
-
Potential for Mutagenicity: A significant concern is the predicted mutagenic potential. This must be a priority for experimental investigation.
-
Target Organ Toxicity: The liver and kidneys are potential target organs for toxicity, a characteristic often associated with the imidazole scaffold.
-
Need for Empirical Data: The toxicological profile presented here is predictive. It is imperative that in vitro and in vivo studies, such as those outlined, are conducted to definitively characterize the safety profile of 4,5-diphenyl-2-propyl-1H-imidazole.
This guide serves as a critical first step for researchers, providing the necessary context and direction for the safe and responsible investigation of this compound.
References
- Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Nanoscience and Bioengineering Letters.
- Septiana, I., et al. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 22(1), 105-113.
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). Scirp.org. Available at: [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (n.d.). RSC Publishing. Available at: [Link]
-
Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]
-
4,5-Diphenylimidazole. (n.d.). Chem-Impex. Available at: [Link]
-
Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). (n.d.). Cheméo. Available at: [Link]
-
Safety data sheet - 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. (n.d.). ChemDmart. Available at: [Link]
-
1H-Imidazole: Human health tier II assessment. (2017). Australian Government Department of Health. Available at: [Link]
-
4,5-Diphenylimidazole | C15H12N2 | CID 69588. (n.d.). PubChem. Available at: [Link]
-
Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. journal.ugm.ac.id [journal.ugm.ac.id]
- 10. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
